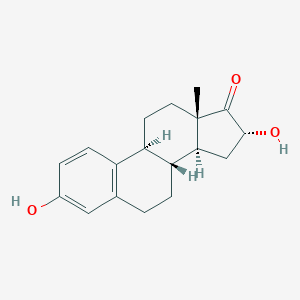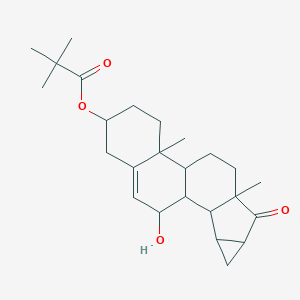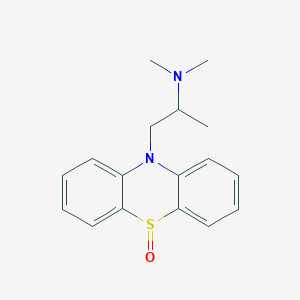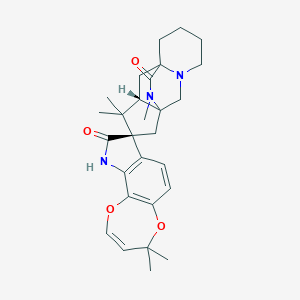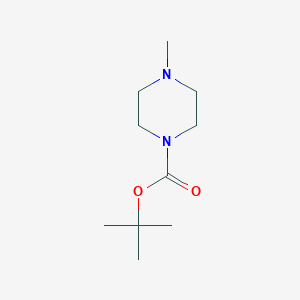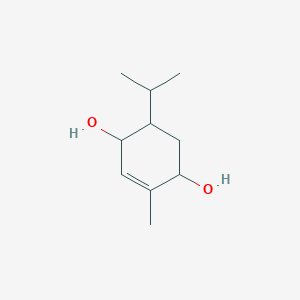
p-Menth-1-ène-3,6-diol
Vue d'ensemble
Description
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol is a natural product found in Ligularia tongolensis, Boswellia sacra, and other organisms with data available.
Applications De Recherche Scientifique
Biotransformation chez les micro-organismes et les insectes
Le composé est utilisé dans le système enzymatique des bactéries, des champignons et des insectes pour transformer de petites molécules, telles que les monoterpènes . Le principal avantage de ce type de réaction est la possibilité d'obtenir des dérivés qui sont impossibles à obtenir avec les méthodes standards de synthèse organique ou qui sont très coûteuses à obtenir .
Chimie verte
Ce processus élimine les déchets chimiques toxiques ou indésirables, ce qui le rend respectueux de l'environnement .
Production de dérivés
À la suite de la biotransformation, deux produits ont été obtenus, à savoir le p-menth-1-ène-7,8-diol (26,7 %) et l'acide 8-hydroxy-p-menth-1-ène-7-oïque (57,6 %) . Cela montre que le composé peut être utilisé pour produire d'autres composés utiles.
Synthèse asymétrique
Le composé a été utilisé dans la synthèse asymétrique des deux énantiomères du trans-p-menth-3-ène-1,2,8-triol, un alcool naturel isolé de plusieurs plantes médicinales . Ce processus utilise la dihydroxylation asymétrique de Sharpless comme étape clé .
Recherche et développement
Le composé est utilisé pour la recherche scientifique ou comme standard en laboratoire . Cela indique son importance dans le domaine de la recherche scientifique et du développement.
Lutte antiparasitaire
Le composé a été utilisé dans des attractifs à base de semiochimiques dans des systèmes de piégeage pour la détection précoce des ravageurs . Cela montre son application potentielle dans la lutte antiparasitaire.
Mécanisme D'action
Mode of Action
It is known that the compound has antioxidant properties . This suggests that it may interact with its targets to prevent oxidative reactions, thereby extending the shelf life of products .
Biochemical Pathways
Its antioxidant properties suggest that it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.
Result of Action
Its antioxidant properties suggest that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of p-Menth-1-ene-3,6-diol. For example, its antioxidant properties may be more effective in environments with high levels of oxidative stress . Additionally, its solubility in water and organic solvents suggests that it may be stable in a variety of environments .
Analyse Biochimique
Biochemical Properties
It is known that this compound can undergo biotransformation, resulting in two products: p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .
Molecular Mechanism
It is known that this compound can undergo enzymatic transformations in the system of bacteria, fungi, and insects
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBGVXOFDWUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?
A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


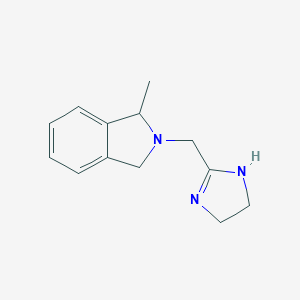
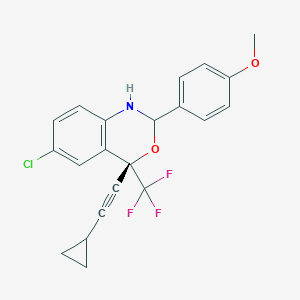
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
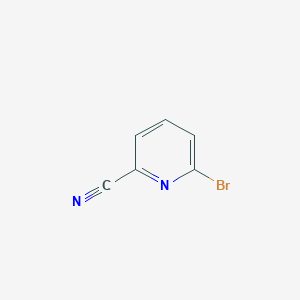
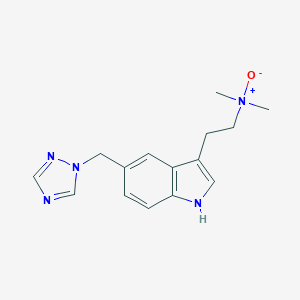
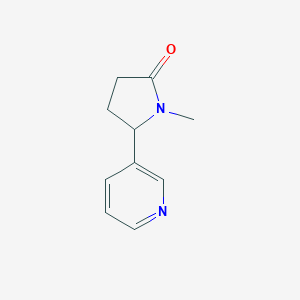
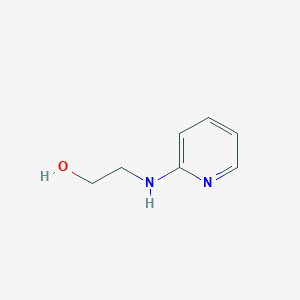
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
